molecular formula C19H30O2 B11826741 (3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B11826741
M. Wt: 290.4 g/mol
InChI Key: UGXQKXAWZRMXEH-HSTZUDBKSA-N
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Description

(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a complex organic compound. It is a polycyclic structure with multiple chiral centers, making it a stereochemically rich molecule. This compound is part of the steroid family, which are known for their significant roles in biological systems, including as hormones and vitamins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, stereoselective reductions, and functional group modifications. Specific conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, reagents, and purification methods are optimized to scale up the production while maintaining the purity and stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the molecule, often to increase its stability or reactivity.

    Substitution: Functional groups on the molecule can be replaced with others to modify its properties.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system to study stereochemistry and reaction mechanisms. Its complex structure makes it an excellent candidate for exploring new synthetic methodologies and catalytic processes.

Biology

Biologically, (3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is studied for its role in cellular processes. It can act as a precursor to various biologically active steroids, influencing cell signaling pathways and metabolic processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may serve as drugs for treating hormonal imbalances, inflammatory conditions, and other health issues.

Industry

Industrially, this compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for creating new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound can modulate these pathways by binding to the active sites of enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other steroids such as cholesterol, testosterone, and estradiol. These molecules share the polycyclic structure and chiral centers but differ in their functional groups and biological roles.

Uniqueness

What sets (3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(3R,5R,8S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,12-15,17,20-21H,3-7,9-11H2,1-2H3/t12-,13-,14+,15+,17+,18+,19+/m1/s1

InChI Key

UGXQKXAWZRMXEH-HSTZUDBKSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@H]4O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2=CCC4(C3CCC4O)C)O

Origin of Product

United States

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